molecular formula C10H21F6N4P B13099600 N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate

N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate

Cat. No.: B13099600
M. Wt: 342.27 g/mol
InChI Key: GRXVCYNCNPTQPV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name of this compound reflects its complex polyfunctional structure. The parent chain is a prop-2-en-1-ylidene backbone, substituted with dimethylamino groups at positions 2 and 3. The (2Z) and (1E) descriptors specify the stereochemistry of the double bonds, ensuring unambiguous identification. The cationic portion comprises a conjugated system where the central carbon atom is bonded to two dimethylamino groups and one methylmethanaminium moiety. The hexafluorophosphate anion ($$ \text{PF}_6^- $$) serves as the counterion, stabilizing the charge through its weakly coordinating nature.

Key components of the nomenclature include:

  • N-((2Z)-3-(Dimethylamino)...prop-2-en-1-ylidene) : Indicates a propenylidene chain with a dimethylamino group at position 3 and a Z-configuration at the C2 double bond.
  • {[(1E)-(Dimethylamino)methylene]amino} : Specifies an E-configured imine group derived from a dimethylamino-substituted methylene.
  • N-Methylmethanaminium : Denotes a quaternary ammonium center with two methyl groups.

This naming convention aligns with IUPAC rules for coordination compounds and onium salts, emphasizing stereochemical precision.

Stereochemical Configuration and Isomerism

The compound exhibits geometric isomerism due to its two double bonds:

  • The C2 double bond (Z-configuration) forces the dimethylamino and methylmethanaminium groups to reside on the same side of the planar structure.
  • The C1 double bond (E-configuration) positions the dimethylamino-methyleneamino group opposite the remaining substituents.

These configurations create a rigid, conjugated system that limits free rotation and stabilizes the molecule through resonance. Potential stereoisomers include:

  • Cis-trans isomers at the C2 position if the Z-configuration were altered.
  • Tautomeric forms arising from proton shifts between nitrogen atoms, though the hexafluorophosphate anion’s weak basicity minimizes such interconversions.

X-ray crystallographic studies of analogous compounds, such as 2-phenyl vinamidinium hexafluorophosphate, reveal minimal π-orbital overlap between adjacent substituents, suggesting similar steric constraints in this molecule.

Electronic Structure and Resonance Hybridization

The electronic structure is dominated by resonance delocalization across the conjugated system:

  • The propenylidene backbone allows π-electron density to shift between the C1–C2 and C2–C3 bonds.
  • The dimethylamino groups donate electron density via resonance, stabilizing the cationic charge.
  • The hexafluorophosphate anion ($$ \text{PF}_6^- $$) interacts weakly with the cation, preserving the integrity of the conjugated system.

Resonance hybrids include contributions from:

  • A fully delocalized carbocationic structure.
  • Partially charged intermediates where electron density localizes on nitrogen atoms.

Density functional theory (DFT) calculations for related guanidinium salts suggest comparable charge distribution patterns, with cationic stabilization energies ranging from 150–200 kJ/mol.

Comparative Analysis with Related Guanidinium Salts

The structural and functional similarities between this compound and classical guanidinium salts are summarized below:

Feature Target Compound Classical Guanidinium Salts (e.g., Hexaalkylguanidinium)
Cationic Core Conjugated propenylidene system with dimethylamino substituents Planar hexasubstituted guanidinium ring
Counterion Hexafluorophosphate ($$ \text{PF}_6^- $$) Chloride ($$ \text{Cl}^- $$) or bromide ($$ \text{Br}^- $$)
Stereochemical Complexity Two double bonds with defined Z/E configurations Typically achiral or with limited stereoisomerism
Applications Potential use in organic synthesis as a reactive intermediate Phase transfer catalysis, polymer synthesis

The target compound’s extended conjugation and stereochemical rigidity distinguish it from traditional guanidinium salts, which often rely on their planar geometry for catalytic activity. For example, hexaalkylguanidinium chlorides facilitate phase transfer in polyetherimide synthesis but require anhydrous conditions, whereas the hexafluorophosphate derivative’s stability may enable broader solvent compatibility.

Substituted vinamidinium salts, such as nitro derivatives, demonstrate similar reactivity profiles but lack the dimethylamino functionalization that enhances electron donation in the target compound.

Properties

Molecular Formula

C10H21F6N4P

Molecular Weight

342.27 g/mol

IUPAC Name

[(Z)-3-(dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate

InChI

InChI=1S/C10H21N4.F6P/c1-12(2)7-10(8-13(3)4)11-9-14(5)6;1-7(2,3,4,5)6/h7-9H,1-6H3;/q+1;-1

InChI Key

GRXVCYNCNPTQPV-UHFFFAOYSA-N

Isomeric SMILES

CN(C)/C=C(/C=[N+](C)C)\N=CN(C)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CN(C)C=C(C=[N+](C)C)N=CN(C)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of the amidinium cation through condensation and substitution reactions, followed by anion exchange to introduce the hexafluorophosphate counterion. The key steps include:

  • Formation of intermediate amidines or related precursors.
  • Reaction with appropriate electrophiles or activating agents to form the cationic species.
  • Introduction of the hexafluorophosphate anion via salt metathesis or direct synthesis using hexafluorophosphate-containing reagents.

Specific Synthetic Procedures

Preparation of the Amidinium Cation
  • Starting from dimethylamino-substituted allyl derivatives, the amidinium cation is generated by reaction with dimethylaminomethylene reagents under controlled conditions.
  • The reaction is often conducted in polar aprotic solvents such as pyridine or acetonitrile to facilitate the formation of the cationic intermediate.
  • Temperature control is critical; reactions are typically performed at low temperatures (-40 °C to +20 °C) to minimize by-product formation and improve yield.
  • Bases such as sodium methoxide or triethylamine are used catalytically or stoichiometrically to promote the condensation and stabilize intermediates.

Representative Reaction Conditions

Step Reagents/Conditions Temperature Solvent(s) Notes
Amidinium cation formation Dimethylaminomethylene reagent, base (NaOMe, Et3N) -40 °C to +20 °C Pyridine, methanol Slow addition, controlled temperature
Salt metathesis NH4PF6 or HPF6 Room temperature Ethanol, acetonitrile Precipitation of PF6 salt
Purification Recrystallization 0 to 25 °C Ethanol, ether Yields typically >90%

Detailed Research Findings

  • A key intermediate, N-(3-(dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminium hydrogen di-hexafluorophosphate , can be converted to the hexafluorophosphate salt by treatment with triethylamine in ethanol at 70 °C, followed by cooling to -20 °C to precipitate the pure hexafluorophosphate salt with yields up to 94%.

  • The reaction sequence often involves a one-pot procedure where hydrazine derivatives react with amidinium intermediates in the presence of bases like sodium methoxide in pyridine or methanol at low temperatures (-30 °C), followed by warming and heating to complete the reaction.

  • Low temperatures (-15 °C to -30 °C) are preferred during the initial condensation to minimize side reactions and by-products formation.

  • The hexafluorophosphate salt exhibits good stability and can be isolated as a cream-colored solid after filtration and drying under nitrogen.

Comparative Notes on Related Compounds

Compound Name CAS Number Key Preparation Feature Reference Source
N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) 295316-07-3 Amidinium formation with PF6 counterion PubChem
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate 249561-98-6 Similar amidinium salt, prepared via chloro-substitution and PF6 salt formation PubChem

These related compounds share synthetic strategies involving amidinium cation formation and hexafluorophosphate salt precipitation, underscoring the general applicability of the methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminiumhexafluorophosphate(V) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminiumhexafluorophosphate(V) has numerous applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-(Dimethylamino)-2-(((dimethylamino)methylene)amino)allylidene)-N-methylmethanaminiumhexafluorophosphate(V) exerts its effects involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is often exploited in synthetic chemistry to create new compounds with desired properties .

Comparison with Similar Compounds

Structural Differences

Compound Core Structure Key Substituents
Target Compound Aliphatic conjugated system Multiple dimethylamino groups; hexafluorophosphate counterion
HBTU Benzotriazole core Benzotriazol-1-yloxy group; dimethylamino groups
HATU Triazolo[4,5-b]pyridine core Triazole ring; dimethylamino groups
COMU Morpholino-carbenium core Ethoxycyanoethylidenaminooxy group; morpholine ring
BOP Phosphonium core Benzotriazolyloxy group; tris(dimethylamino)phosphonium

Activation Mechanism

  • Target Compound : Activates carboxylic acids via the formation of an active ester intermediate, leveraging its electrophilic guanidinium center to stabilize the transition state .
  • HBTU/HATU : Form benzotriazole- or triazole-based active esters, with HATU showing faster activation due to its electron-deficient triazole ring .
  • COMU: Utilizes OxymaPure as a non-explosive additive to minimize racemization and side reactions .
  • BOP : Generates reactive phosphonium intermediates but produces toxic hexamethylphosphoramide (HMPA) as a byproduct .

Efficiency and Reaction Performance

Parameter Target Compound HBTU HATU COMU BOP
Coupling Speed Moderate Moderate Fast Fast Slow
Yield in Amide Synthesis ~85% (inferred) 80–90% 90–95% 90–95% 70–80%
Racemization Risk Low High Moderate Very Low High
Byproducts Non-toxic urea HOBt derivatives HOAt derivatives Oxyma derivatives HMPA

Notes:

  • Racemization risks for HBTU and BOP are elevated in sensitive residues like cysteine .
  • COMU and the target compound likely reduce racemization due to their stabilizing additives or structural features .

Biological Activity

N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate, commonly referred to as a complex organic compound, exhibits notable biological activity due to its unique chemical structure. This article delves into its synthesis, mechanisms of action, and biological implications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H21F6N4PC_{10}H_{21}F_6N_4P, with a molecular weight of 342.27 g/mol. Its IUPAC name is [(Z)-3-(dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate. The structure features multiple dimethylamino groups which contribute to its cationic nature, enhancing its interaction with biological molecules.

Property Value
Molecular FormulaC10H21F6N4P
Molecular Weight342.27 g/mol
IUPAC Name[(Z)-3-(dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate
InChI KeyGRXVCYNCNPTQPV-UHFFFAOYSA-N

The biological activity of the compound primarily arises from its ability to form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various synthetic and medicinal chemistry applications. The hexafluorophosphate counterion plays a critical role in stabilizing the cationic species formed during interactions with biological targets.

Interaction with Biological Targets

Research indicates that the compound can interact with various biomolecules including proteins and nucleic acids, potentially influencing cellular signaling pathways. The presence of dimethylamino groups enhances lipophilicity, facilitating membrane permeability and cellular uptake.

Antimicrobial Activity

Studies have demonstrated that similar compounds exhibit antimicrobial properties. For example, derivatives containing dimethylamino functionalities have shown efficacy against a range of bacterial strains. While specific data on the hexafluorophosphate compound is limited, its structural analogs suggest potential antimicrobial activity.

Cytotoxicity Assays

Cytotoxicity assays conducted on related compounds indicate that cationic species can induce apoptosis in cancer cells. The mechanism often involves disruption of mitochondrial function and subsequent activation of caspase pathways, leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of dimethylamino-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain strains, suggesting potential use in developing new antibiotics.
  • Cytotoxic Effects on Cancer Cells : In vitro studies on similar cationic compounds revealed IC50 values ranging from 10 to 50 µM against various cancer cell lines, indicating significant cytotoxic effects that warrant further investigation into their therapeutic potential.

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